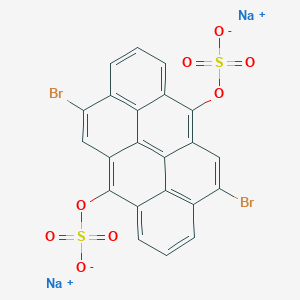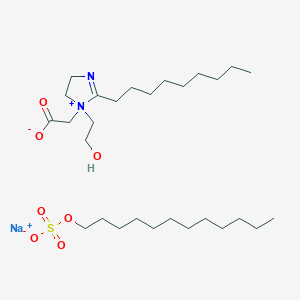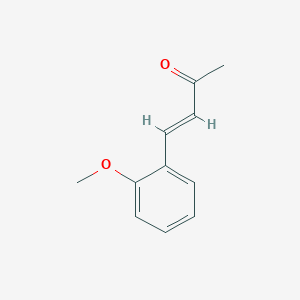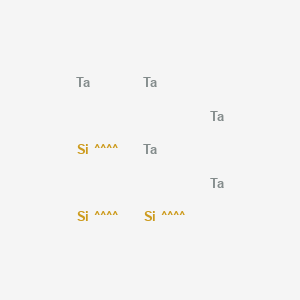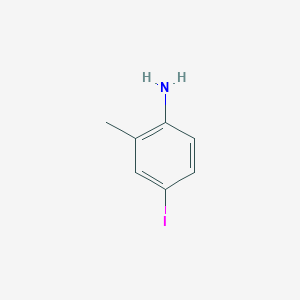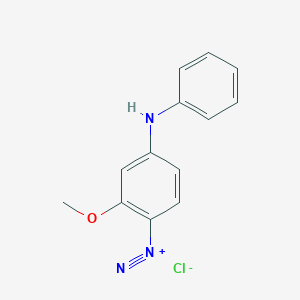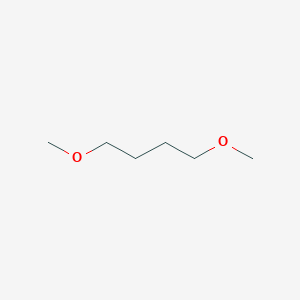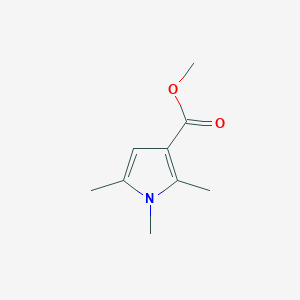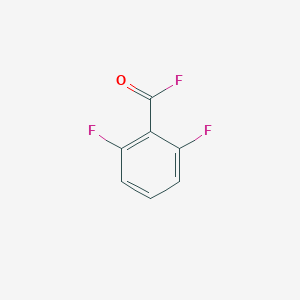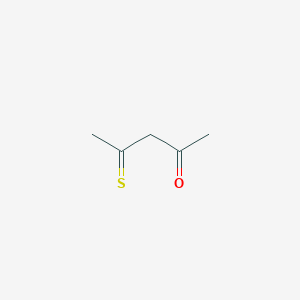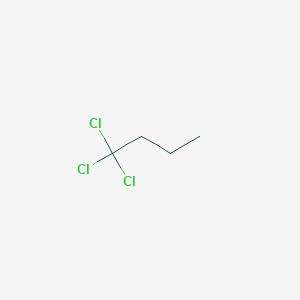
1,1,1-Trichlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichlorobutane is a colorless, volatile organic compound that is commonly used as a solvent in various industrial applications. It is also known as 1-chloro-1,1,1-trichlorobutane or 1,1,1-trichloro-n-butane. This chemical is a member of the chlorinated hydrocarbon family and is classified as a hazardous air pollutant by the United States Environmental Protection Agency (EPA).
Mécanisme D'action
The mechanism of action of 1,1,1-trichlorobutane is not well understood. However, it is believed to act as a central nervous system depressant by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor. This results in the inhibition of neurotransmitter release, leading to sedation and anesthesia.
Effets Biochimiques Et Physiologiques
Exposure to 1,1,1-trichlorobutane has been shown to cause a range of biochemical and physiological effects. It is known to be hepatotoxic and can cause liver damage in humans and animals. It has also been shown to cause reproductive toxicity, including decreased fertility and developmental abnormalities in offspring.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1-Trichlorobutane has several advantages as a solvent in lab experiments. It has a low boiling point, making it easy to remove from reaction mixtures. It is also relatively non-reactive and can dissolve a wide range of organic compounds. However, its use is limited by its toxicity and potential to cause environmental pollution.
Orientations Futures
There are several future directions for the research of 1,1,1-trichlorobutane. These include the development of safer and more environmentally friendly solvents for use in chemical reactions and the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and toxicological effects of this compound.
Méthodes De Synthèse
1,1,1-Trichlorobutane is typically synthesized by the reaction of 1,1,1-trichloroethane with sodium butoxide. This reaction is carried out in the presence of anhydrous ether as a solvent. The product is then purified by distillation to obtain pure 1,1,1-trichlorobutane.
Applications De Recherche Scientifique
1,1,1-Trichlorobutane has been extensively studied for its various scientific research applications. It is commonly used as a solvent in chemical reactions and as a cleaning agent in the electronics industry. It has also been used as a reference compound in the development of analytical methods for the detection of chlorinated hydrocarbons in environmental samples.
Propriétés
Numéro CAS |
13279-85-1 |
|---|---|
Nom du produit |
1,1,1-Trichlorobutane |
Formule moléculaire |
C4H7Cl3 |
Poids moléculaire |
161.45 g/mol |
Nom IUPAC |
1,1,1-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-2-3-4(5,6)7/h2-3H2,1H3 |
Clé InChI |
ABSHBZODGOHLFR-UHFFFAOYSA-N |
SMILES |
CCCC(Cl)(Cl)Cl |
SMILES canonique |
CCCC(Cl)(Cl)Cl |
Autres numéros CAS |
13279-85-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



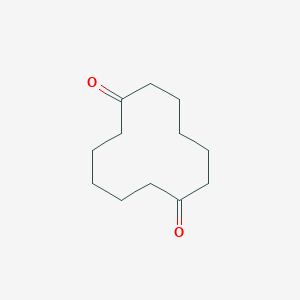
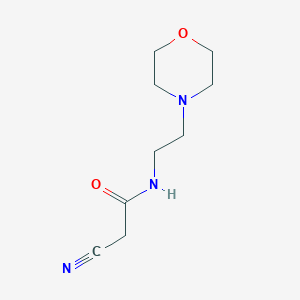
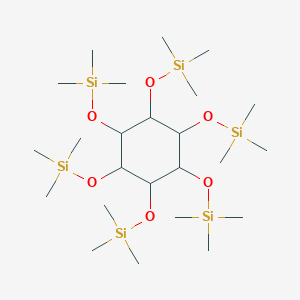
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
